Scandium(3+);tribromide
Description
Historical Context of Scandium Tribromide Investigations
The journey of scandium itself began with its prediction by Dmitri Mendeleev as "ekaboron" and its subsequent discovery by Lars Fredrik Nilson in 1879 from the minerals euxenite and gadolinite. scandium.org The initial isolation of scandium was a significant step, but the investigation of its various compounds, including scandium tribromide, followed over many years. Early methods for producing metallic scandium involved the electrolysis of a molten mixture of potassium, lithium, and scandium chlorides. newworldencyclopedia.org
The preparation of anhydrous scandium bromide (ScBr₃) has been achieved through several methods. One common approach is the reaction of scandium metal with bromine gas. wikipedia.org Another method involves reacting excess hydrobromic acid with scandium oxide, followed by crystallization to form the hexahydrate. wikipedia.org However, simple thermal decomposition of the hexahydrate is not effective for obtaining the anhydrous form, as it results in the formation of scandium oxybromide (ScOBr). wikipedia.org To circumvent this, researchers have developed alternative routes, such as the reaction of bromine, scandium oxide, and graphite (B72142) in a nitrogen atmosphere, or by heating a mixture of ammonium (B1175870) bromide and scandium oxide or its hexahydrate. wikipedia.org
Early structural studies of scandium halides laid the groundwork for understanding ScBr₃. For instance, investigations into scandium trifluoride (ScF₃) and scandium trichloride (B1173362) (ScCl₃) provided comparative data. researchgate.net It wasn't until later that detailed structural parameters for the scandium tribromide molecule (ScBr₃) and its dimer (Sc₂Br₆) in the gas phase were determined through synchronous electron diffraction and mass spectrometric experiments. researchgate.netpleiades.online
Contemporary Significance of Scandium Tribromide in Chemical Sciences
In modern chemical sciences, scandium tribromide has emerged as a compound with diverse applications. Its unique properties, stemming from the small ionic radius and high charge density of the scandium(III) ion, position it as a valuable tool in various fields.
Catalysis: Scandium tribromide serves as a catalyst in a range of organic reactions, where it can enhance reaction rates and selectivity. samaterials.com It has shown effectiveness in promoting specific chemical transformations and facilitating the formation of new chemical bonds. samaterials.com
Materials Science: The compound is utilized in the synthesis of novel materials with specific electronic and magnetic properties. samaterials.com A notable application is in the solid-state synthesis of unusual metal clusters, such as Sc₁₉Br₂₈Z₄ (where Z can be manganese, iron, osmium, or ruthenium). wikipedia.orgscandium.org These clusters are of significant interest for their unique structures and magnetic characteristics. wikipedia.orgscandium.org
Optical Materials: There is growing interest in using scandium tribromide in the production of specialized optical materials, including phosphors and scintillators. samaterials.com
Overview of Advanced Academic Research Focus Areas on Scandium Tribromide
Current research on scandium tribromide delves into its fundamental properties and potential for new applications, employing sophisticated experimental and computational techniques.
Structural Analysis: A primary focus of advanced research has been the detailed characterization of the molecular structure of scandium tribromide. Gas-phase electron diffraction combined with mass spectrometry has been instrumental in determining the geometry of both the monomeric (ScBr₃) and dimeric (Sc₂Br₆) forms. researchgate.netpleiades.online These studies revealed that the ScBr₃ molecule has a planar equilibrium structure with D₃h symmetry. researchgate.netpleiades.online The dimeric molecule, Sc₂Br₆, was found to possess a D₂h symmetry with four bridging bromine atoms. researchgate.netpleiades.online
Spectroscopic and Computational Studies: Spectroscopic techniques are employed to probe the electronic and vibrational properties of scandium tribromide. thermofisher.com Complementing these experimental methods, quantum chemical calculations, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been used to model and predict the structural parameters and vibrational frequencies of ScBr₃ and Sc₂Br₆. researchgate.netpleiades.online These computational studies have shown good agreement with experimental findings. researchgate.netpleiades.online
Thermodynamic Properties: Researchers have also focused on determining the thermodynamic properties of scandium trihalides, including scandium tribromide. researchgate.net This involves critical analysis of literature data and calculations of thermodynamic functions such as heat capacity, entropy, and enthalpy over a wide range of temperatures. researchgate.net These data are crucial for understanding the stability and reactivity of the compound.
Data Tables
Table 1: Physical and Chemical Properties of Scandium Tribromide
| Property | Value |
|---|---|
| Chemical Formula | ScBr₃ |
| Molar Mass | 284.67 g/mol |
| Appearance | White, anhydrous powder |
| Density | 3.914 g/cm³ |
| Melting Point | 904 °C (1,659 °F; 1,177 K) |
| Solubility in water | Soluble |
| Crystal Structure (anhydrous) | Hexagonal |
Data sourced from wikipedia.orgscandium.org
Table 2: Structural Parameters of Gaseous Scandium Tribromide
| Molecule | Parameter | Experimental Value (T = 888(10) K) |
|---|---|---|
| ScBr₃ (monomer) | Bond distance r_g(Sc–Br) | 2.430(3) Å |
| ScBr₃ (monomer) | Bond angle ∠g(Br–Sc–Br) | 117.6(5)° |
| Sc₂Br₆ (dimer) | Symmetry | D₂h |
Data sourced from researchgate.netpleiades.online
Structure
2D Structure
Properties
CAS No. |
13465-59-3 |
|---|---|
Molecular Formula |
Br3Sc |
Molecular Weight |
284.67 g/mol |
IUPAC Name |
tribromoscandium |
InChI |
InChI=1S/3BrH.Sc/h3*1H;/q;;;+3/p-3 |
InChI Key |
APPHYFNIXVIIJR-UHFFFAOYSA-K |
SMILES |
[Sc+3].[Br-].[Br-].[Br-] |
Canonical SMILES |
[Sc](Br)(Br)Br |
Other CAS No. |
13465-59-3 |
Origin of Product |
United States |
Synthesis and Preparation Methodologies for Anhydrous and Hydrated Scandium Tribromide
Anhydrous Scandium Tribromide Synthesis Routes
The preparation of anhydrous scandium tribromide requires specific conditions to prevent the incorporation of water molecules into the crystal lattice, which can lead to the formation of undesirable byproducts upon heating.
A straightforward method for synthesizing anhydrous scandium tribromide is the direct reaction of scandium metal with bromine gas. webelements.compilgaardelements.com This reaction is a synthesis reaction where scandium is burned in the presence of bromine gas to yield the solid scandium(III) bromide. webelements.comwikipedia.org
The balanced chemical equation for this reaction is: 2 Sc(s) + 3 Br₂(g) → 2 ScBr₃(s) webqc.org
This method is effective for producing the anhydrous salt directly, as the reaction is carried out in the absence of water.
An alternative route to anhydrous scandium tribromide involves the high-temperature reaction of scandium oxide (Sc₂O₃) with a suitable brominating agent. wikipedia.org One such method utilizes a mixture of bromine gas, scandium oxide, and graphite (B72142) in a nitrogen gas stream at elevated temperatures. wikipedia.org In this process, graphite acts as a reducing agent.
A general representation of this type of reaction is: Sc₂O₃(s) + 3 C(s) + 3 Br₂(g) → 2 ScBr₃(s) + 3 CO(g)
The thermal decomposition of an ammonium (B1175870) hexabromoscandate(III) ((NH₄)₃ScBr₆) intermediate is another effective method for producing anhydrous scandium tribromide. wikipedia.org This intermediate can be synthesized by heating a mixture of ammonium bromide (NH₄Br) with either scandium oxide or hydrated scandium bromide. wikipedia.org The subsequent decomposition of the (NH₄)₃ScBr₆ complex at elevated temperatures yields the anhydrous scandium tribromide.
The reaction proceeds in two stages:
Formation of the intermediate: Sc₂O₃(s) + 6 NH₄Br(s) → 2 (NH₄)₃ScBr₆(s) + 3 H₂O(g)
Thermal decomposition: (NH₄)₃ScBr₆(s) → ScBr₃(s) + 3 NH₄Br(g)
This method is advantageous as it avoids the presence of water in the final high-temperature step, thus preventing the formation of scandium oxybromide. wikipedia.org
Preparation of Scandium Tribromide Hydrates from Aqueous Solutions
Hydrated scandium tribromide can be prepared by reacting scandium oxide with an excess of hydrobromic acid (HBr). wikipedia.orgwebqc.org The resulting solution, upon concentration, yields crystals of scandium tribromide hexahydrate (ScBr₃·6H₂O). wikipedia.org There is also evidence for the existence of a heptahydrate form, ScBr₃·7H₂O. researchgate.net
The chemical equation for the formation of the hydrated salt is: Sc₂O₃(s) + 6 HBr(aq) + (x-3) H₂O(l) → 2 ScBr₃·xH₂O(aq)
It is crucial to note that attempting to dehydrate the hydrated salt by heating will not yield anhydrous scandium tribromide. Instead, it results in the formation of scandium oxybromide (ScOBr) and scandium oxide. wikipedia.org
Methodologies for Achieving High Purity and Anhydrous Forms of Scandium Tribromide
Achieving high purity and a completely anhydrous form of scandium tribromide is critical for many of its applications. As mentioned, direct dehydration of the hydrates is ineffective. wikipedia.org The synthesis routes that inherently avoid aqueous environments are therefore preferred for obtaining the anhydrous product.
The thermal decomposition of ammonium hexabromoscandate(III) is a reliable method for producing pure, anhydrous scandium tribromide. wikipedia.org To enhance purity and prevent hydrolysis from any atmospheric moisture, carrying out the final decomposition step under an inert gas stream, such as argon, is beneficial. mdpi.com This technique is analogous to methods used for preparing other high-purity anhydrous metal halides, where an inert atmosphere helps to sweep away any volatile impurities and prevent side reactions. mdpi.com
A summary of the primary synthesis methods and their products is presented in the table below.
| Synthesis Method | Reactants | Product | Form |
| Direct Combination | Scandium (Sc), Bromine (Br₂) | Scandium(3+);tribromide (ScBr₃) | Anhydrous |
| High-Temperature Bromination | Scandium Oxide (Sc₂O₃), Bromine (Br₂), Graphite (C) | This compound (ScBr₃) | Anhydrous |
| Thermal Decomposition | Ammonium Hexabromoscandate(III) ((NH₄)₃ScBr₆) | This compound (ScBr₃) | Anhydrous |
| Aqueous Acid Reaction | Scandium Oxide (Sc₂O₃), Hydrobromic Acid (HBr) | Scandium Tribromide Hydrate (B1144303) (ScBr₃·xH₂O) | Hydrated |
Chemical Reactivity and Reaction Mechanisms Involving Scandium Tribromide
General Reactivity Patterns with Organic and Inorganic Substrates
As a hard Lewis acid, scandium tribromide readily interacts with hard Lewis bases, particularly those containing oxygen or nitrogen donor atoms. This interaction typically involves the coordination of the lone pair of electrons from the substrate to the vacant orbitals of the scandium(III) center, thereby activating the substrate towards subsequent chemical reactions.
With organic substrates , scandium tribromide is expected to catalyze a range of reactions analogous to those catalyzed by other scandium(III) halides and triflates. These include:
Carbonyl Compound Reactions: Scandium tribromide can activate aldehydes and ketones, facilitating nucleophilic additions. For instance, in aldol-type reactions, it can promote the formation of enolates and their subsequent reaction with carbonyl electrophiles. While specific studies on scandium tribromide are limited, the well-documented use of scandium(III) triflate in Mukaiyama aldol (B89426) additions exemplifies this reactivity pattern. wikipedia.org
Friedel-Crafts Reactions: The Lewis acidic nature of scandium tribromide makes it a potential catalyst for Friedel-Crafts alkylations and acylations. By coordinating to the acyl or alkyl halide, it enhances its electrophilicity, promoting the substitution on aromatic rings. Scandium(III) triflate has been shown to be an effective catalyst in such transformations. researchgate.netresearchgate.net
Reactions with Ethers: While ethers are generally unreactive, strong Lewis acids like scandium tribromide can facilitate their cleavage. The coordination of the scandium ion to the ether oxygen weakens the C-O bond, making it susceptible to nucleophilic attack.
The reactivity of scandium tribromide with various organic functional groups is summarized in the table below, based on the established catalytic activity of scandium(III) compounds.
| Substrate Functional Group | Type of Reaction | Role of Scandium Tribromide |
| Aldehydes/Ketones | Aldol Addition, Cyanosilylation | Lewis Acid Catalyst |
| Aromatic Compounds | Friedel-Crafts Acylation/Alkylation | Lewis Acid Catalyst |
| Alkenes/Alkynes | Polymerization, Addition Reactions | Co-catalyst/Initiator |
| Ethers | Cleavage | Lewis Acid |
With inorganic substrates , the reactivity of scandium tribromide is also significant:
Reaction with Water: Anhydrous scandium tribromide is hygroscopic and reacts with water to form hydrates (ScBr₃·nH₂O). wikipedia.org
Formation of Clusters: In the solid state, scandium tribromide is utilized in the synthesis of unusual scandium clusters, such as Sc₁₉Br₂₈Z₄ (where Z can be Mn, Fe, Os, or Ru), which are of interest for their unique structures and magnetic properties. wikipedia.org
Reaction with Scandium Metal: The reaction of scandium tribromide with elemental scandium in a sealed tantalum container can lead to the formation of scandium oxybromide as a by-product, suggesting a redox reaction under these conditions. researchgate.net
Role as a Precursor in Organoscandium Chemistry
Scandium tribromide is a valuable starting material in organoscandium chemistry, which focuses on compounds containing a scandium-carbon bond. Although scandium trichloride (B1173362) is more commonly cited, the reactivity of scandium tribromide is analogous for the synthesis of various organoscandium complexes. acs.org
A prominent application is in the synthesis of cyclopentadienyl (B1206354) (Cp) and substituted cyclopentadienyl complexes . These are typically prepared via salt metathesis reactions, where scandium tribromide is treated with an alkali metal salt of the desired cyclopentadienyl ligand. For example, the synthesis of a bis(cyclopentadienyl)scandium bromide complex would proceed as follows:
ScBr₃ + 2 Na(C₅H₅) → (C₅H₅)₂ScBr + 2 NaBr
The resulting bis(cyclopentadienyl)scandium bromide is itself a versatile precursor for further derivatization. The remaining bromide ligand can be substituted by various organic groups through reactions with organolithium or Grignard reagents.
Similarly, scandium tribromide can be used to synthesize allyl complexes . The reaction with an allyl Grignard reagent or an alkali metal allyl salt yields scandium allyl complexes. For instance:
ScBr₃ + 3 C₃H₅MgBr → Sc(C₃H₅)₃ + 3 MgBr₂
These organoscandium compounds, particularly the cationic alkyl derivatives, are of academic interest and have potential applications as catalysts in polymerization reactions. acs.org
| Organoscandium Compound Class | Synthetic Precursors | General Reaction |
| Cyclopentadienyl Scandium Bromides | ScBr₃, Na(C₅R₅) | Salt Metathesis |
| Bis(cyclopentadienyl) Scandium Alkyls/Aryls | (C₅R₅)₂ScBr, R'Li or R'MgX | Salt Metathesis |
| Allyl Scandium Complexes | ScBr₃, Allyl-MgBr or Allyl-Li | Salt Metathesis |
Formation Mechanisms of Scandium Oxyhalides (e.g., Scandium Oxybromide)
Scandium oxybromide (ScOBr) is a common impurity in scandium tribromide and can be formed through several mechanisms, primarily involving the presence of oxygen or water at elevated temperatures.
One of the most well-documented formation pathways is the thermal decomposition of scandium tribromide hydrate (B1144303) (ScBr₃·nH₂O) . When the hydrated salt is heated, it does not simply lose its water of crystallization to yield the anhydrous bromide. Instead, a hydrolysis reaction occurs, leading to the formation of scandium oxybromide and hydrogen bromide gas. wikipedia.org
The mechanism can be envisioned as a multi-step process:
Dehydration: Initial heating leads to the loss of some water molecules. ScBr₃·6H₂O(s) → ScBr₃·nH₂O(s) + (6-n)H₂O(g)
Hydrolysis: At higher temperatures, coordinated water molecules react with the scandium ion and bromide ligands, eliminating hydrogen bromide. ScBr₃·nH₂O(s) → ScOBr(s) + 2 HBr(g) + (n-1)H₂O(g)
Further Decomposition: At very high temperatures, scandium oxybromide can further decompose to scandium oxide (Sc₂O₃). wikipedia.org 2 ScOBr(s) → Sc₂O₃(s) + ScBr₃(g) (disproportionation) or other decomposition pathways.
A second formation mechanism involves the reaction of anhydrous scandium tribromide with an oxygen source at high temperatures . This can occur if scandium tribromide is heated in the presence of air or a metal oxide. For instance, single crystals of scandium oxybromide have been obtained as a by-product of the reaction between scandium tribromide and scandium metal in a sealed tantalum container, likely due to trace oxygen impurities. researchgate.net
The reaction can be generalized as:
2 ScBr₃(s) + Sc₂O₃(s) → 3 ScOBr(s) + ScBr₃(g) (in a sealed system)
This underscores the oxophilic nature of scandium and the thermodynamic stability of the Sc-O bond.
Coordination Chemistry of Scandium Iii Bromide Complexes
Elucidation of Scandium(III) Coordination Environments
The coordination environment around the scandium(III) center in its bromide complexes is highly adaptable, accommodating various ligands and resulting in diverse geometries. The preferred coordination number is often influenced by the steric bulk and donor properties of the coordinating ligands.
In the solid state, hydrated scandium(III) bromide, specifically the heptahydrate (ScBr₃·7H₂O), provides a clear example of a homoleptic aqua complex. X-ray crystallography studies have revealed that this compound is isomorphous with its chloride counterpart. researchgate.net The structure is more accurately represented as [Sc(OH₂)₇]Br₃. In this complex, the scandium ion is directly coordinated to seven water molecules, with the bromide ions acting as counter-ions outside the primary coordination sphere. The seven-coordinate Sc³⁺ ion adopts a pentagonal-bipyramidal geometry. researchgate.net The Sc–O bond lengths for the axial water molecules are approximately 2.095 Å, while the equatorial Sc–O distances vary between 2.157 Å and 2.209 Å. researchgate.net
When ligands other than water are introduced, the coordination environment changes significantly. For instance, in the ammonia (B1221849) complex, Sc(NH₃)Br₃, the scandium cation is six-coordinate. researchgate.net Its environment consists of five bromide ions and one ammonia molecule, forming a distorted octahedron. These [Sc(NH₃)Br₅] octahedra are interconnected through shared bromide edges, creating a zig-zag chain structure. researchgate.net
The versatility of scandium's coordination sphere is further demonstrated in complexes formed with other solvents. For example, while not a bromide complex, the related scandium chloride can form complexes such as trans-[ScCl₂(H₂O)₄]Cl from its hexahydrate, showcasing how the halide can enter the primary coordination sphere. researchgate.net This suggests that similar behavior could be expected for bromide under specific conditions.
| Compound | Formula | Coordination Number | Geometry | Ligands in Coordination Sphere | Sc-Ligand Bond Lengths (Å) |
| Scandium(III) Bromide Heptahydrate | [Sc(OH₂)₇]Br₃ | 7 | Pentagonal Bipyramidal | 7 x H₂O | Sc–O(axial): 2.095Sc–O(equatorial): 2.157–2.209 researchgate.net |
| Scandium(III) Bromide Ammonia Complex | Sc(NH₃)Br₃ | 6 | Octahedral | 1 x NH₃, 5 x Br⁻ | Not specified |
Influence of Ligand Coordination and Steric Hindrance on Reactivity and Stability
The reactivity and stability of scandium(III) bromide complexes are profoundly influenced by the nature of the coordinated ligands and the steric constraints they impose. The Lewis acidic Sc³⁺ center readily interacts with a variety of donor ligands, and the properties of these ligands dictate the kinetic and thermodynamic stability of the resulting adducts.
Ligand Influence: The electronic properties of a ligand determine the strength of the scandium-ligand bond. Stronger Lewis bases form more stable complexes. In catalysis, the role of the ligand is crucial. For example, in scandium(III)-catalyzed reactions, a ligand can act as a competitive chelator, preventing product inhibition by competing with the product molecule for coordination to the scandium center. nsf.gov This accelerates the reaction rate by disrupting the formation of a stable, inactive product-catalyst complex. nsf.gov The stability of metal complexes is dependent on both the central metal ion and the coordinated ligands. nih.gov
Steric Hindrance: Steric hindrance, which arises from the spatial arrangement of atoms, is a critical factor in the chemistry of scandium(III) bromide. wikipedia.org Bulky ligands can control the coordination number by limiting the number of ligands that can physically fit around the small Sc³⁺ ion. This effect can be exploited to control the selectivity of reactions by slowing down or preventing unwanted side reactions. wikipedia.org For example, some ligands can be too sterically demanding to form certain types of complexes, such as bis(amide) complexes with scandium. dntb.gov.ua Steric hindrance between adjacent ligands can also influence the bond angles within the coordination sphere. wikipedia.org This principle is used to stabilize reactive species; for instance, while parent cyclobutadiene (B73232) readily dimerizes, a sterically bulky derivative is stable. wikipedia.org Similarly, the strategic use of bulky ligands in scandium bromide chemistry can lead to the isolation of unique and stable coordination complexes.
Investigation of Hydrogen Bonding Interactions in Scandium(III) Bromide Hydrates
Hydrogen bonding plays a significant role in the crystal lattice of hydrated scandium(III) bromide, influencing its structure and stability. In these hydrates, the coordinated water molecules are excellent hydrogen bond donors, while the bromide anions and non-coordinated water molecules (if present) act as acceptors.
In the crystal structure of scandium(III) bromide heptahydrate, [Sc(OH₂)₇]Br₃, extensive hydrogen bonding networks are present. The seven water molecules in the primary coordination sphere are oriented to form hydrogen bonds with the bromide counter-ions. These interactions help to stabilize the crystal lattice by linking the cationic [Sc(OH₂)₇]³⁺ units and the anionic Br⁻ ions.
Insufficient Published Data on Specific Catalytic Applications of Scandium(III) Bromide
Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data to construct a detailed article on the catalytic applications of Scandium(III) bromide (ScBr₃) that adheres to the requested outline. The majority of research on scandium-based Lewis acid catalysis focuses overwhelmingly on scandium(III) triflate (Sc(OTf)₃), with limited to no detailed mechanistic studies or specific applications in domino, tandem, or ring-opening reactions reported for the tribromide salt.
Research into scandium catalysis highlights that triflate salts are often preferred over halide counterparts due to their generally stronger Lewis acidity and stability in various reaction media. du.ac.in Consequently, the catalytic cycles, mechanistic pathways, and synthetic applications involving scandium have been thoroughly investigated for the triflate anion, but not for the bromide.
Therefore, a detailed discussion on the following topics, as they pertain solely to Scandium(III) bromide, cannot be accurately generated based on current scientific knowledge:
Mechanistic Understanding: Specific roles of Lewis and Brønsted acidity in ScBr₃-catalyzed cycles.
Asymmetric Catalysis: Design and function of chiral ligands specifically with ScBr₃.
Reaction Types: Detailed examples and research findings for ScBr₃-catalyzed domino, tandem, and ring-opening reactions.
Any attempt to create an article based on the provided outline would necessitate extrapolating data from scandium(III) triflate, which would violate the core instruction to focus solely on Scandium(III) bromide.
Catalytic Applications of Scandium Iii Bromide and Derived Catalysts
Specific Reaction Types Catalyzed by Scandium(III) Species
Annulation Reactions for Complex Molecule Construction
Scandium(III) catalysts, including complexes derived from scandium halides, are highly effective in promoting annulation reactions, which are crucial for building cyclic molecular structures. These reactions, particularly [3+2] and [3+3] cycloadditions, provide atom-efficient pathways to valuable heterocyclic and carbocyclic compounds.
Research has demonstrated the utility of chiral scandium complexes in catalyzing asymmetric annulation reactions, yielding products with high stereoselectivity. For instance, the enantioselective [3+2] annulation of alkylideneoxindoles with allenylsilanes can be catalyzed by a scandium(III) triflate/PyBox complex, affording cyclopentene-spirooxindoles. researchgate.netescholarship.org These products are formed with excellent diastereomeric ratios (>94:6 dr) and enantiomeric ratios (>90:10 er). researchgate.netescholarship.org Another notable example is the salen–scandium triflate complex-catalyzed asymmetric (3 + 2) annulation of aziridines and aldehydes, which produces optically active oxazolidine (B1195125) derivatives with high diastereoselectivity and enantioselectivity (up to 98% ee). nih.gov
Furthermore, half-sandwich scandium catalysts have been employed for the regio- and diastereoselective [3+2] annulation of aliphatic aldimines with alkenes through the activation of an unactivated β-C(sp³)-H bond. researchgate.net This method offers a direct route to multi-substituted aminopyrrolidines. Similarly, scandium catalysts facilitate the C(sp²)−H/N−H [3+3] annulation of aromatic amines with allenes and dienes, providing an efficient synthesis of tetrahydroquinolines. researchgate.net While many of these examples utilize scandium triflate (Sc(OTf)₃), the underlying Lewis acidity of the Sc(III) center is the key driver of catalysis, and similar reactivity is expected from scandium bromide.
Table 1: Examples of Scandium-Catalyzed Annulation Reactions
| Reaction Type | Substrates | Catalyst System | Product | Yield | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|---|---|
| [3+2] Annulation | Alkylideneoxindoles + Allenylsilanes | Sc(OTf)₃ / PyBox / BArF | Cyclopentene-spirooxindoles | High | >94:6 | >90:10 er | researchgate.netescholarship.org |
| [3+2] Annulation | Aziridines + Aldehydes | Salen-Sc(OTf)₃ | Oxazolidines | 43-84% | High | 37-98% | nih.gov |
| [3+2] Annulation | Aliphatic Aldimines + Alkenes | Half-sandwich scandium catalyst | Aminopyrrolidines | Good | High | Not applicable | researchgate.net |
| [3+3] Annulation | Aromatic Amines + Allenes/Dienes | Scandium catalyst | Tetrahydroquinolines | Not specified | Not specified | Not applicable | researchgate.net |
Hydrophosphination and Olefin Polymerization Reactions
The catalytic activity of scandium(III) compounds extends to hydrophosphination and olefin polymerization, two fundamental transformations in synthetic chemistry.
Hydrophosphination: Catalytic hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is an atom-economical method for forming P-C bonds. nih.gov While the field is dominated by various metal catalysts, Lewis acids like scandium(III) bromide can potentially facilitate this transformation. rsc.orgsamaterials.com The primary challenges in catalytic hydrophosphination include controlling regioselectivity (Markovnikov vs. anti-Markovnikov addition), stereoselectivity, and chemoselectivity, especially when using primary phosphines. nih.gov Many existing catalytic systems favor the anti-Markovnikov product, which can also be achieved via catalyst-free thermal reactions, highlighting the need for catalysts that can access alternative, less readily available products. nih.govrsc.org
Olefin Polymerization: Scandium-based catalysts have shown significant promise in olefin polymerization, particularly in the challenging copolymerization of nonpolar olefins like ethylene (B1197577) with polar, functionalized comonomers. morressier.com The Lewis basic functional groups on polar monomers often poison traditional catalysts. researchgate.net However, organoscandium complexes have demonstrated high activity and tolerance. For example, mono- and binuclear organoscandium complexes actively copolymerize ethylene with amino-olefins, achieving activities up to 4.2 × 10² kg/mol ·h·atm and comonomer incorporation as high as 12%. morressier.com Similarly, a scandium fluorene (B118485) catalyst has been used for the syndiospecific polymerization of polar α-olefins with high activity (up to 63.1 × 10³ g/(mol·cat·h)) and high selectivity (rrrr >99%). researchgate.net The unique properties of the scandium center are believed to play a crucial role in mediating these polymerizations, sometimes involving a functional group-assisted incorporation mechanism. morressier.comacs.org
Table 2: Performance of Scandium Catalysts in Olefin Polymerization
| Catalyst System | Monomers | Activity | Polymer Characteristics | Reference |
|---|---|---|---|---|
| Organoscandium Complexes | Ethylene + Amino-olefins | Up to 4.2 × 10² kg/mol·h·atm | Up to 12% comonomer incorporation | morressier.com |
| Fluorenyl-NHC Scandium Complex | Ethylene + N-(phenyl)-cis-5-norbornene-endo-2,3-dimethylene | 2580 kg·molSc⁻¹·h⁻¹ | Up to 31.6% comonomer incorporation | acs.org |
| Scandium Fluorene Flu-Sc(THF)n(CH₂SiMe₃)₂ | Polar α-olefins | Up to 63.1 × 10³ g/(mol·cat·h) | High syndiotacticity (rrrr >99%) | researchgate.net |
Transimination Reactions and Related Equilibrium Processes
Transimination, the exchange of groups between two imine molecules or an imine and an amine, is a reversible process fundamental to dynamic covalent chemistry. Scandium(III) salts are exceptionally efficient catalysts for these reactions. Studies utilizing scandium(III) triflate have shown that it can catalyze transimination reactions with turnover frequencies reaching up to 3600 h⁻¹ and achieve rate accelerations as high as 6 × 10⁵ compared to the uncatalyzed process.
A key aspect of this catalysis is its effect on the reaction equilibrium. At low catalyst concentrations (e.g., up to 4 mol %), the position of the equilibrium remains largely unchanged from the uncatalyzed state. However, at higher catalyst loadings (e.g., 20 mol %), the scandium catalyst can interfere with the thermodynamic equilibrium of the system. This interference is due to the differential binding affinity of the scandium ion for the various amines and imines present in the reaction mixture, which can shift the equilibrium to favor the components that form more stable complexes with the catalyst. This behavior underscores the dual role of the scandium catalyst in not only accelerating the attainment of equilibrium but also potentially influencing the final composition of the dynamic system.
Catalyst Design, Stability, and Reusability Studies
Development of Robust and Reusable Chiral Scandium Catalysts
The practical application of chiral scandium catalysts in large-scale synthesis hinges on their robustness and reusability. nih.gov High costs and potential environmental concerns associated with metal catalysts necessitate the development of systems that can be easily recovered and recycled without significant loss of performance.
A primary strategy for achieving this is the immobilization of homogeneous chiral scandium complexes onto solid supports. For example, a polystyrene-immobilized chiral scandium complex has been developed. u-tokyo.ac.jp This heterogeneous catalyst design facilitates easy separation from the reaction mixture via filtration. The polymer backbone can also create a hydrophobic environment around the catalytic sites, which can enhance both activity and stability, particularly in aqueous media.
Another approach involves the use of chiral ionic liquids as supports or as the catalyst itself. These systems can be designed for efficient retrieval and reuse. nih.gov Research has shown that some polymer-supported catalysts can be reused multiple times (e.g., up to 6 or 7 cycles) while maintaining high yields and enantioselectivity. nih.gov The development of such systems is crucial for making chiral scandium catalysis a more sustainable and economically viable technology.
Investigation of Catalyst Stability and Scandium Leaching Phenomena
Catalyst stability is a critical factor for its longevity and reusability. Deactivation can occur through various pathways, including poisoning by substrates or byproducts, degradation of the chiral ligand, or changes in the metal's oxidation state. For supported catalysts, a key concern is the leaching of the active metal species from the support into the reaction medium. This not only leads to a decrease in catalytic activity over time but can also result in contamination of the final product with the metal.
Studies on scandium catalysts have noted deactivation issues, particularly when basic substrates are used, which can neutralize the Lewis acidic scandium center. u-tokyo.ac.jp The solubility of the catalyst complex also plays a vital role in its stability and activity. Mechanistic investigations of scandium-catalyzed reactions have revealed a complex interplay between in-solution and precipitated catalyst species, with catalyst solubility being dependent on factors like the counterion, the ligand, and even the addition of the electrophile. escholarship.org Off-cycle events, such as catalyst oligomerization, can lead to the formation of less active or inactive species, effectively reducing the concentration of the active catalyst. escholarship.org
While specific studies on scandium leaching from bromide-based catalysts in organic synthesis are not widely reported, the general principles of metal leaching apply. Factors such as the strength of the bond between the scandium complex and the support, the nature of the solvent, reaction temperature, and the pH of the medium can all influence the rate of leaching. Understanding these phenomena is essential for designing more stable and truly recyclable scandium catalysts for practical applications.
Advanced Materials Science Applications Involving Scandium Tribromide
Utilization as a Precursor for Specialized Optical Materials (e.g., Phosphors, Scintillators)
Scandium tribromide is recognized for its potential in the fabrication of specialized optical materials, such as phosphors and scintillators. These materials are crucial for applications ranging from medical imaging and radiation detection to solid-state lighting. The function of these materials relies on their ability to emit light upon stimulation by higher energy sources like X-rays or ultraviolet light.
While specific research detailing the performance of phosphors and scintillators derived directly from scandium tribromide is an emerging area, the principles are based on the established use of metal halides in these applications. In this context, scandium tribromide can serve as a host material or a source of scandium dopants. The introduction of activator ions into the crystal lattice of a host material is a common strategy to create or enhance luminescence. For instance, halides of other elements are often doped with rare-earth elements to produce efficient scintillators. The hygroscopic nature of scandium tribromide, similar to other high-performance scintillators like lanthanum bromide, necessitates careful handling and encapsulation to maintain its optical properties.
Application in Solid-State Synthesis of Novel Scandium-Containing Clusters
A significant application of scandium tribromide is in the solid-state synthesis of unconventional metal-halide clusters. wikipedia.org These nanometer-sized aggregates of atoms exhibit unique structural and physical properties that differ from bulk materials. Scandium tribromide acts as a key reactant, providing the scandium and bromide ions that form the framework of these complex structures.
The synthesis typically involves high-temperature reactions where scandium tribromide is combined with other elements, leading to the formation of intricate cluster compounds. These materials are of high interest to researchers for their potential applications in magnetism, electronics, and catalysis.
Scandium tribromide is instrumental in synthesizing complex clusters such as those with the formula Sc₁₉Br₂₈Z₄, where 'Z' can be an interstitial transition metal atom like Manganese (Mn), Iron (Fe), Ruthenium (Ru), or Osmium (Os). wikipedia.org The structural analysis of these compounds reveals a sophisticated architecture.
The structure of these clusters is characterized by a core of scandium atoms, encapsulated by a shell of bromide ions. The interstitial 'Z' atoms are trapped within the scandium framework, leading to a highly stable and unique arrangement. The elucidation of such complex structures requires advanced analytical techniques like single-crystal X-ray diffraction. The study of these cluster structures provides fundamental insights into the chemical bonding and organization of matter at the nanoscale.
Table 1: Examples of Scandium-Containing Clusters Synthesized from Scandium Tribromide
| Cluster Formula | Interstitial Atom (Z) | Synthesis Method |
|---|---|---|
| Sc₁₉Br₂₈Mn₄ | Manganese (Mn) | Solid-State Reaction |
| Sc₁₉Br₂₈Fe₄ | Iron (Fe) | Solid-State Reaction |
| Sc₁₉Br₂₈Ru₄ | Ruthenium (Ru) | Solid-State Reaction |
The magnetic properties of scandium-containing clusters are a subject of intensive research. While bulk scandium is paramagnetic, clusters of scandium atoms can exhibit size-dependent magnetic moments and ordering phenomena. aps.org Theoretical studies on pure scandium clusters (Scₙ) have shown that their average magnetic moment per atom oscillates with the cluster size. For example, the Sc₁₃ cluster is predicted to have a particularly high magnetic moment. aps.org
This suggests that materials derived from these clusters, such as the Sc₁₉Br₂₈Z₄ compounds, could possess interesting magnetic behaviors. The presence of interstitial magnetic atoms (like Mn or Fe) within the scandium-bromide framework can lead to complex magnetic interactions, including ferromagnetic or ferrimagnetic ordering. aps.org These properties are highly dependent on the cluster's size, structure, and the nature of the interstitial atom, making scandium tribromide a key precursor for designing novel magnetic nanomaterials. osti.gov
Table 2: Theoretical Magnetic Moments of Small Scandium Clusters
| Cluster Size (n) | Average Magnetic Moment (μB/atom) |
|---|---|
| Sc₂ | 2.0 |
| Sc₄ | 0.5 |
| Sc₆ | 0.33 |
| Sc₇ | 0.2 |
| Sc₈ | 0.5 |
| Sc₁₃ | 1.5 |
| Sc₁₈ | 0 |
Data derived from density functional theory calculations. aps.org
Role in Molten Salt Synthesis Environments for Advanced Materials (e.g., Nanolaminated MAX Phases)
Molten salt synthesis is a versatile and cost-effective method for producing a variety of advanced materials, including nanolaminated ternary carbides and nitrides known as MAX phases. arxiv.org This technique utilizes a molten inorganic salt as a high-temperature solvent, which facilitates mass transport and nucleation, often enabling synthesis at lower temperatures than traditional solid-state methods. researchgate.net
This method has been successfully employed to synthesize novel scandium-containing MAX phases, such as Sc₂SnC. jim.org.cnjim.org.cn In the reported synthesis of Sc₂SnC, elemental scandium powder, tin, and carbon were reacted in a molten mixture of sodium chloride (NaCl) and potassium chloride (KCl). arxiv.orgnih.gov While scandium tribromide is a salt that could potentially be used in such environments, the existing literature on the synthesis of scandium-based MAX phases primarily details the use of elemental scandium as the precursor. arxiv.orgjim.org.cn The application of scandium tribromide in molten salt synthesis for these specific advanced materials remains an area for future exploration.
Thermodynamic Properties of Scandium Tribromide in Condensed and Gaseous Phases
Determination and Approximation of Heat Capacities across Temperature Ranges
The heat capacity of scandium tribromide is a fundamental property that provides insight into its vibrational and energetic states at different temperatures. While extensive experimental data for ScBr₃ are scarce, researchers have developed equations to approximate its temperature-dependent heat capacity. For crystalline scandium tribromide, an equation approximating the temperature dependence of its heat capacity has been derived for the range from 298.15 K up to its melting point. researchgate.net These approximations are critical for calculating other thermodynamic functions where direct experimental measurement is challenging. researchgate.net
The calculated thermodynamic functions, including heat capacity, for scandium tribromide have been incorporated into the IVTANTERMO software package, a database for the thermodynamic properties of individual substances. researchgate.net
Calculation of Enthalpy Increments and Reduced Gibbs Free Energies
Building upon the approximated heat capacity data, scientists have calculated tables of thermodynamic functions for scandium tribromide, including enthalpy increments and reduced Gibbs free energies, for temperatures up to 2000 K. researchgate.net These calculations are vital for predicting the feasibility and spontaneity of chemical reactions involving ScBr₃ at elevated temperatures.
The standard enthalpy of formation (ΔfH⦵298) for crystalline scandium tribromide has been reported with some variation in the literature. One calorimetric study determined the value to be -781.5 ± 1.3 kJ/mol. iaea.org Other sources have reported values of -743.1 kJ/mol and -2.455 kJ/g. chemister.ruosmarks.net
Table 1: Reported Standard Enthalpy of Formation for Scandium Tribromide
| Enthalpy of Formation (ΔfH⦵298) | State | Source |
|---|---|---|
| -781.5 ± 1.3 kJ/mol | Crystalline | iaea.org |
| -743.1 kJ/mol | Solid | chemister.ru |
Note: The values from different sources may vary due to different experimental or calculation methods.
Studies on Sublimation and Evaporation Thermodynamics
The thermodynamics of the phase transitions of scandium tribromide, specifically sublimation and evaporation, are important for its purification and for its use in vapor deposition processes. Research has been conducted to determine the sublimation enthalpies of scandium trihalides, which are then used to calculate the enthalpies of formation of gaseous scandium tribromide. researchgate.net The sublimation point of scandium tribromide is reported to be 929°C. chemister.ru
A comprehensive analysis of experimental and theoretical data on the structure and vibration frequencies of scandium trihalide molecules has been performed to calculate their thermodynamic functions in the gaseous state over a wide temperature range from 298.15 to 6000 K. researchgate.net These data, which include sublimation enthalpies, are crucial for modeling high-temperature chemical processes involving gaseous ScBr₃. researchgate.net
Advanced Spectroscopic and Analytical Techniques Applied to Scandium Tribromide Research
Gas-Phase Electron Diffraction for Precise Molecular Structure Determination
Gas-phase electron diffraction (GED) is a powerful technique for determining the geometric structure of molecules in their free state, devoid of intermolecular forces present in solid or liquid phases. wikipedia.org This method was employed to elucidate the structure of scandium tribromide (ScBr₃) molecules at a temperature of 888 K. pleiades.online The experimental findings revealed that the ScBr₃ molecule possesses a C₃ᵥ effective configuration. pleiades.onlineresearchgate.net
The equilibrium structure of the monomeric ScBr₃ molecule is planar with D₃ₕ symmetry. pleiades.onlineresearchgate.net Key structural parameters were determined for the first time through this analysis. pleiades.online The internuclear distance between scandium and bromine atoms (rg(Sc–Br)) was measured to be 2.430(3) Å, and the valence angle ∠g(Br–Sc–Br) was found to be 117.6(5)°. pleiades.onlineresearchgate.net
Furthermore, the study also investigated the structure of the dimeric form, Sc₂Br₆, which coexists with the monomer in the gas phase. Quantum chemical calculations (DFT and MP2 methods) supported the experimental findings, indicating that the Sc₂Br₆ dimer has an equilibrium structure of D₂ₕ symmetry, featuring four Sc–Br bridge bonds. pleiades.onlineresearchgate.net
| Parameter | Value |
|---|---|
| Equilibrium Symmetry | D₃ₕ (planar) |
| Effective Configuration | C₃ᵥ |
| Sc–Br Bond Distance (rg) | 2.430(3) Å |
| Br–Sc–Br Valence Angle (∠g) | 117.6(5)° |
Mass Spectrometry for Vapor Composition and Dimerization Studies
Mass spectrometry is an essential analytical tool for identifying the chemical species present in the vapor phase of a substance and for studying equilibrium processes such as dimerization. In conjunction with gas-phase electron diffraction studies, mass spectrometry was used to analyze the composition of the saturated vapor over scandium tribromide at a temperature of 888 K and an ionizing voltage of 50 V. researchgate.net
The analysis confirmed the presence of both monomeric (ScBr₃) and dimeric (Sc₂Br₆) molecules in the vapor. pleiades.online The mass spectrum revealed the presence of various ions, with their relative intensities recorded at different nozzle-to-plate distances. The primary ions observed and their relative intensities indicate that the vapor is a mixture of species. The ion Sc₂Br₅⁺ is a key indicator of the presence of the dimeric Sc₂Br₆ molecule. researchgate.net The study determined that the vapor contained approximately 25 mol% of the dimeric species, a value considerably lower than some earlier estimations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ⁴⁵Sc Solid-State NMR) for Local Environment Probing
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on the ⁴⁵Sc nucleus, is a highly sensitive technique for probing the local coordination environment and symmetry around the scandium atom in solid materials. nih.goviastate.eduacs.org The ⁴⁵Sc nucleus has a nuclear spin of I = 7/2 and 100% natural abundance, making it a good candidate for NMR studies. researchgate.net
As a quadrupolar nucleus, the ⁴⁵Sc NMR signal is characterized by chemical shielding (CS) and electric field gradient (EFG) tensors. nih.gov The quadrupolar coupling constant (Cq), derived from the EFG tensor, is directly correlated with the symmetry of the scandium coordination environment. nih.gov A more symmetric environment generally results in a smaller Cq value. For instance, studies on various scandium compounds have shown Cq values ranging from 3.9 to 13.1 MHz. nih.gov
The isotropic chemical shift is also highly sensitive to the coordination number of the scandium atom. acs.orgresearchgate.net For example, a significant difference of over 150 ppm in isotropic shifts is observed between six-coordinated and eight-coordinated scandium in oxide materials. acs.org In the context of scandium tribromide, ⁴⁵Sc solid-state NMR would be invaluable for characterizing the crystalline structure, identifying different polymorphic forms, and probing the symmetry of the Sc³⁺ site, which is expected to be in a distorted octahedral environment in the solid state. Studies on related scandium halides have shown that the Cq is related to the polarizability of the halide and the Sc-X distance. rsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The far-infrared spectrum of anhydrous ScBr₃ has been reported, providing data on the low-frequency vibrations involving the heavy scandium and bromine atoms. rsc.org For a planar D₃ₕ ScBr₃ molecule, group theory predicts four fundamental vibrational modes. Not all of these modes are active in both IR and Raman spectroscopy, and their activity depends on the change in dipole moment (for IR) or polarizability (for Raman) during the vibration.
While a complete vibrational analysis specifically for ScBr₃ is not extensively detailed in the literature, it has been noted that further studies, particularly using Raman spectroscopy, are necessary for a full assignment of the vibrational modes. researchgate.net Computational studies accompanying gas-phase electron diffraction have calculated the vibrational frequencies for the ScBr₃ molecule. pleiades.online Analysis of these vibrational spectra is crucial for understanding the bond strength and geometry of scandium tribromide in both the solid and gaseous states.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Characterization
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic environment of the atoms within the top few nanometers of a material's surface. rsc.org In the analysis of scandium tribromide, XPS would be used to confirm the presence of scandium and bromine and to determine the oxidation state of the scandium ion.
The XPS spectrum of scandium typically focuses on the Sc 2p region, which shows two peaks, Sc 2p₃/₂ and Sc 2p₁/₂, due to spin-orbit coupling. thermofisher.comxpsfitting.com The binding energy of the Sc 2p₃/₂ peak is indicative of the chemical state. For scandium in its +3 oxidation state, as in Sc₂O₃, the Sc 2p₃/₂ binding energy is observed around 401.7-401.8 eV. xpsfitting.comcaltech.edu The binding energy is expected to increase with the ionicity of the bond between scandium and its ligand. rsc.org The energy separation (Δ) between the Sc 2p₃/₂ and Sc 2p₁/₂ peaks is also characteristic of the chemical state, with a value of approximately 4.4 eV for Sc₂O₃. caltech.edu
The bromine signal would be observed in the Br 3d region. The Br 3d spectrum also consists of a spin-orbit doublet (Br 3d₅/₂ and Br 3d₃/₂). The binding energy for bromide ions (Br⁻) is typically found in the range of 68-69 eV. By analyzing the precise binding energies and peak shapes, XPS can verify the Sc³⁺ oxidation state in ScBr₃ and detect any surface contamination or oxidation. researchgate.net
xpsfitting.comcaltech.educaltech.eduresearchgate.netresearchgate.netReaction Calorimetry for In-Depth Kinetic and Mechanistic Investigations
Reaction calorimetry is an experimental technique used to measure the heat flow of a chemical reaction, providing critical data on its thermodynamics and kinetics. By monitoring the rate of heat release or absorption, one can gain insights into reaction rates, mechanisms, and thermal stability.
For scandium tribromide, calorimetric methods have been employed to determine its standard enthalpy of formation (ΔfH⁰). The dissolving enthalpies of metallic scandium and ScBr₃ in specific hydrochloric acid solutions were measured. iaea.org From these experiments, the standard enthalpy of formation for crystalline scandium tribromide at 298.15 K was calculated to be -781.5 ± 1.3 kJ/mol. iaea.org
This fundamental thermodynamic value is crucial for in-depth kinetic and mechanistic investigations. For example, in studying a reaction where ScBr₃ is a reactant, product, or catalyst, reaction calorimetry could be used to:
Investigate the effect of temperature, concentration, or catalysts on the reaction rate.
Identify the formation of intermediates or side reactions through changes in the heat flow profile.
Assess the thermal safety of processes involving scandium tribromide.
By combining the known enthalpy of formation with real-time heat flow data, researchers can construct detailed energy profiles for reactions, helping to elucidate complex reaction mechanisms and optimize process conditions.
Future Research Directions and Emerging Trends in Scandium Tribromide Chemistry
Exploration of Unconventional Synthetic Pathways
Traditional synthesis of scandium tribromide often involves high-temperature reactions, such as the direct bromination of scandium metal or the reaction of scandium oxide with a brominating agent. wikipedia.org While effective, these methods can be energy-intensive. Future research is trending towards more sustainable and sophisticated synthetic strategies that offer greater control over purity, morphology, and reaction conditions.
One promising area is the development of low-temperature and solvent-free synthetic routes . Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, stands out as a particularly attractive alternative. acs.orgdntb.gov.ua This approach could enable the solid-state synthesis of scandium tribromide from precursors like scandium oxide and a solid bromine source, potentially reducing energy consumption and eliminating the need for hazardous solvents.
Another emerging trend is the use of novel precursors for greater synthetic control. Research into using organometallic scandium complexes or specifically designed single-source precursors could provide pathways to nanostructured or thin-film forms of scandium tribromide, which are difficult to obtain through conventional bulk synthesis methods. berkeley.edu Furthermore, exploring the synthesis of reduced scandium halide phases containing metal-bonded arrays, which have shown unique structural and electronic properties in related chloride systems, could open new avenues in the synthetic chemistry of scandium bromides. unt.eduamanote.com
| Synthetic Route | Typical Conditions | Potential Advantages |
| Conventional | High Temperature (>600°C), Gas/Solid Phase | High yield, established method |
| Mechanochemical | Room Temperature, Solid State | Energy efficiency, solvent-free, access to nanocrystalline forms |
| Novel Precursors | Varies (e.g., CVD, Solution-based) | Morphological control (nanoparticles, thin films), high purity |
Towards a Deeper Understanding of Complex Catalytic Mechanisms
Scandium(III) compounds are recognized for their potent Lewis acidity, which drives their application in catalysis. wikipedia.org While scandium triflate has been extensively studied, scandium tribromide remains a comparatively underexplored catalyst. scandium.orgdu.ac.indntb.gov.ua Future research will focus on elucidating the mechanisms through which ScBr₃ catalyzes organic transformations, moving beyond simple screening to a deep, mechanistic understanding.
A key direction is the detailed investigation of the nature of the active catalytic species . The interaction of ScBr₃ with reactants, solvents, and co-catalysts can lead to the in-situ formation of complex cationic scandium species. nsf.gov Advanced spectroscopic techniques, such as in-situ NMR and infrared spectroscopy, coupled with kinetic studies and reaction calorimetry, will be instrumental in identifying these transient intermediates and understanding how they form and interact with substrates. nsf.gov This knowledge is critical for optimizing reaction conditions and rationally designing more efficient catalytic systems.
Furthermore, the role of the bromide ligands is a crucial area for investigation. Unlike the non-coordinating triflate anion, bromide ions can remain in the coordination sphere of the scandium center, influencing its Lewis acidity, solubility, and steric environment. Future studies will aim to understand this "ligand effect" and how it can be harnessed to control the chemo-, regio-, and stereoselectivity of ScBr₃-catalyzed reactions, such as Friedel-Crafts alkylations, Michael additions, and cycloadditions. rsc.org
Design and Development of Next-Generation Functional Materials
The primary application of scandium tribromide in materials science has been its use in the solid-state synthesis of unique metal-rich clusters, such as Sc₁₉Br₂₈Z₄ (where Z = Mn, Fe, Ru, Os), which exhibit interesting magnetic and structural properties. wikipedia.orgscandium.orgosmarks.net Building on this foundation, emerging research trends are focused on using ScBr₃ as a versatile precursor for a wider range of advanced functional materials.
One of the most promising avenues is the use of ScBr₃ as a precursor for scandium-based metal-organic frameworks (MOFs) and other coordination polymers. rsc.org The strong Lewis acidity of the scandium(III) center can be exploited to template the assembly of organic linkers into porous structures with potential applications in gas storage, separation, and heterogeneous catalysis. The choice of bromide as the anion may influence the final structure and properties of the resulting MOF, offering a different synthetic handle compared to more common chloride or nitrate (B79036) precursors. d-nb.info
Another area of exploration is the development of scandium-doped materials . Scandium tribromide could serve as an efficient dopant source for introducing scandium(III) ions into various host lattices, such as phosphors for solid-state lighting or halide perovskites for optoelectronic applications. rug.nl The incorporation of scandium can modify the electronic band structure and photophysical properties of the host material, potentially enhancing efficiency and stability.
| Material Class | Precursor Role of ScBr₃ | Potential Application |
| Metal-Rich Clusters | Primary Reactant | Magnetic Materials, Fundamental Bonding Studies |
| Metal-Organic Frameworks | Scandium Node Source | Heterogeneous Catalysis, Gas Separation |
| Doped Halide Materials | Dopant Source (Sc³⁺) | Solid-State Lighting (Phosphors), Photovoltaics (Perovskites) |
Integration of Advanced Computational Modeling with Novel Experimental Validations
The synergy between computational chemistry and experimental synthesis is becoming indispensable for modern chemical research. For scandium tribromide, this integration is key to accelerating discovery and gaining deeper insights into its behavior at a molecular level.
Future research will increasingly rely on first-principles calculations , such as Density Functional Theory (DFT), to predict the fundamental properties of ScBr₃ and its derivatives. iphy.ac.cn Computational studies have already been used to successfully determine the equilibrium geometry of the ScBr₃ monomer and its gas-phase dimer, Sc₂Br₆. pleiades.onlineresearchgate.net The next frontier is to apply these methods to model more complex phenomena. This includes predicting the electronic structure and magnetic properties of ScBr₃-derived clusters, modeling the reaction pathways and transition states of ScBr₃-catalyzed reactions to elucidate mechanisms, and simulating the properties of novel ScBr₃-based materials. materialsmodeling.orgdntb.gov.ua
Crucially, these computational predictions will be tightly integrated with novel experimental validations . For instance, theoretical calculations of catalytic intermediates can guide the design of spectroscopic experiments aimed at their detection. Predictions of the electronic band structure of a new ScBr₃-based material can be validated by experimental measurements of its optical and electronic properties. This iterative cycle of prediction and validation will enable a more rational design of catalysts and materials, moving beyond trial-and-error approaches to a more targeted and efficient research paradigm.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing high-purity ScBr₃, and how can purity be rigorously verified?
- Methodology : ScBr₃ is typically synthesized via direct reaction of scandium oxide (Sc₂O₃) with hydrobromic acid (HBr) under anhydrous conditions, followed by thermal dehydration. Alternative solid-state reactions involve heating scandium metal with bromine gas at elevated temperatures (300–500°C). Purity verification requires X-ray diffraction (XRD) to confirm crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for stoichiometric analysis, and Karl Fischer titration to quantify residual moisture .
Q. Which characterization techniques are most effective for analyzing the structural and electronic properties of ScBr₃?
- Methodology :
- Structural analysis : XRD for crystal structure determination, scanning electron microscopy (SEM) for morphology, and Raman spectroscopy to identify vibrational modes.
- Electronic properties : UV-Vis spectroscopy to assess optical bandgap, and electron paramagnetic resonance (EPR) to detect paramagnetic centers (e.g., unintended dopants or defects). Reference ionic radii from Shannon’s tables (Sc³+ = 0.885 Å in octahedral coordination) to validate bond length deviations .
Advanced Research Questions
Q. How can electron paramagnetic resonance (EPR) spectroscopy elucidate the electronic environment of ScBr₃, particularly in doped systems?
- Methodology : EPR can identify paramagnetic impurities (e.g., Fe³+ or Mn²+) or intentionally doped rare-earth ions (e.g., Gd³+). For ScBr₃, anisotropic g-tensors and hyperfine splitting patterns reveal local symmetry and ligand interactions. Example: In Sc₂SiO₅:Fe³+, EPR resolved two distinct Fe³+ centers in different Sc³+ sites, demonstrating the technique’s sensitivity to crystallographic positioning . Calibrate measurements using standards like DPPH (g = 2.0037) and account for temperature-dependent line broadening.
Q. What computational approaches are suitable for modeling ScBr₃’s ionic interactions and validating experimental data?
- Methodology : Density functional theory (DFT) simulations can predict lattice parameters, charge distribution, and band structures. Input experimental ionic radii (Sc³+ = 0.885 Å, Br⁻ = 1.96 Å) and compare calculated vs. observed XRD patterns. For doped systems, incorporate Hubbard-U corrections to address strong electron correlations in transition metal impurities .
Q. How can researchers resolve contradictions in reported synthesis outcomes, such as varying crystallinity or impurity profiles?
- Methodology : Systematic replication studies with controlled variables (e.g., reaction atmosphere, cooling rates) are critical. For example, highlights how crystal-growing methods (Czochralski vs. flux techniques) alter defect concentrations in rare-earth silicates. Use high-resolution transmission electron microscopy (HRTEM) to correlate synthesis conditions with microstructural defects .
Q. What methodologies assess the thermal stability and decomposition pathways of ScBr₃ under different atmospheres?
- Methodology : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert (N₂) or reactive (HBr) atmospheres quantifies decomposition temperatures. Mass spectrometry (MS) of evolved gases identifies volatile byproducts (e.g., Br₂). For hygroscopic samples, employ glovebox-based sample handling to prevent moisture interference .
Q. How does doping ScBr₃ with rare-earth ions (e.g., Nd³+, Gd³+) influence its optical or magnetic properties?
- Methodology : Introduce dopants via co-precipitation or solid-state diffusion. Characterize photoluminescence (PL) spectra to track emission peaks (e.g., Nd³+’s 4F₃/₂ → 4I₁₁/₂ transition at ~1060 nm). For magnetic studies, use superconducting quantum interference device (SQUID) magnetometry to measure susceptibility and identify antiferromagnetic coupling, as observed in Gd³+-doped yttrium silicates .
Methodological Guidelines
- Data Validation : Cross-reference experimental results with Shannon’s ionic radii database to identify anomalies in bond lengths or coordination geometries .
- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Databases like Reaxys and SciFinder provide curated reaction data for ScBr₃ synthesis pathways .
- Reproducibility : Document all synthesis parameters (e.g., precursor purity, heating rates) and share raw data repositories to facilitate replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
